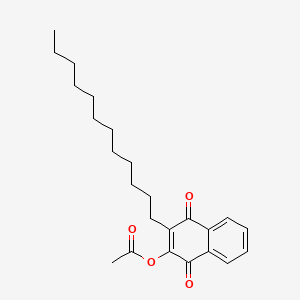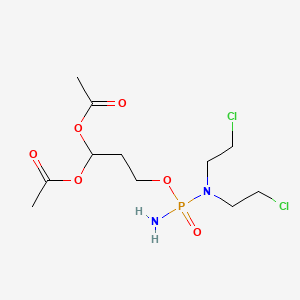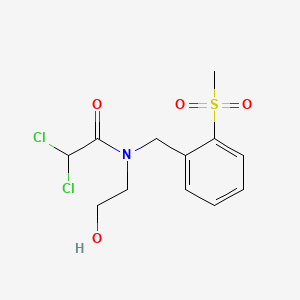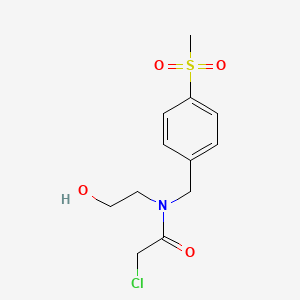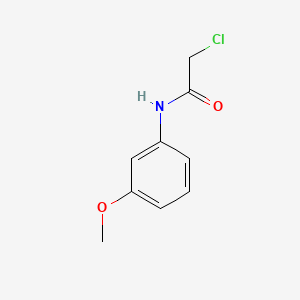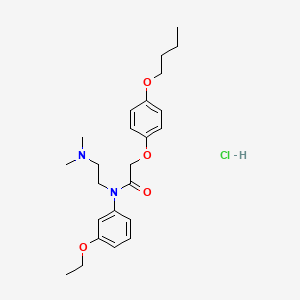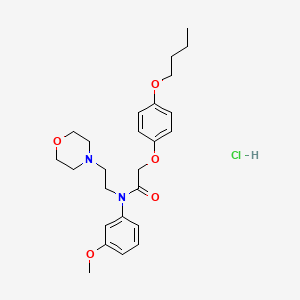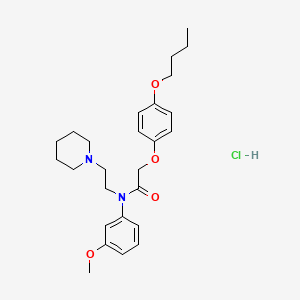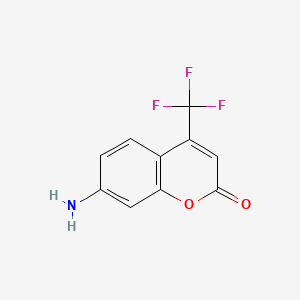
7-Amino-4-(trifluorométhyl)coumarine
Vue d'ensemble
Description
7-Amino-4-(trifluoromethyl)coumarin, also known as AFC or Coumarin 151, is a fluorescent marker . It is used as a substrate for fluorogenic enzyme assays .
Synthesis Analysis
7-Amino-4-(trifluoromethyl)coumarin is used in the synthesis of substrates for the fluorometric assay of proteolytic enzymes in biological fluids . It is also suitable as a laser dye . The synthesis and purification of this compound have been investigated .Molecular Structure Analysis
Quantum mechanical calculations of energies, geometries, and vibrational wave numbers of 7-Amino-4-(trifluoromethyl)coumarin were carried out using Hartree-Fock (HF) and density functional theory (DFT) using hybrid functional BLYP and B3LYP with 6–31G (d,p) as the basis set . The optimized geometrical parameters obtained by HF and DFT calculations are in good agreement with the experimental X-ray data .Chemical Reactions Analysis
The compound’s stability, reactivity, and biological activity have been estimated through quantum-mechanical and spectral characterization . The contribution of different types of interactions to the spectral shifts in homogeneous solutions has been established by solvatochromic study .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 221-222°C . It has a molecular weight of 229.16 . The compound is soluble in dimethyl sulfoxide (DMSO), dimethyl formamide (DMF), and methanol, but insoluble in water .Applications De Recherche Scientifique
Marquage fluorescent des biomolécules
Coumarine 151 : est largement utilisé comme marqueur fluorescent en raison de son rendement quantique élevé et de sa stabilité. Il est particulièrement utile pour le marquage des peptides, des protéines et des nucléotides pour la microscopie à fluorescence et la cytométrie en flux. Cela permet aux chercheurs de suivre la dynamique de ces biomolécules dans les cellules, fournissant des informations sur les processus cellulaires .
Détection des ions métalliques
Les propriétés fluorescentes du composé en font un excellent choix pour la détection des ions métalliques dans divers environnements. En se liant à des ions spécifiques, Coumarine 151 peut être utilisée pour surveiller la présence et la concentration des métaux dans les échantillons biologiques, les sources d’eau environnementales et les processus industriels .
Détection de la polarité du microenvironnement
En raison de sa sensibilité à la polarité de son environnement, Coumarine 151 peut être utilisée pour étudier le microenvironnement à l’intérieur des cellules ou en solution. Les changements d’intensité ou de longueur d’onde de la fluorescence peuvent indiquer des modifications de la polarité, ce qui est précieux pour étudier la dynamique des membranes et le repliement des protéines .
Détection du pH
Coumarine 151 : peut servir d’indicateur de pH dans diverses applications de recherche. Sa fluorescence change avec les niveaux de pH, ce qui la rend utile pour suivre les changements de pH dans les systèmes biologiques, tels que les organites cellulaires ou les réactions enzymatiques .
Essais enzymatiques protéolytiques
Ce composé est utilisé dans la synthèse de substrats pour des essais fluorométriques d’enzymes protéolytiques. Ces essais sont essentiels pour comprendre la cinétique enzymatique et pour le développement d’inhibiteurs qui pourraient servir d’agents thérapeutiques .
Applications de colorant laser
Coumarine 151 : est adapté comme colorant laser en raison de sa capacité à émettre de la lumière lors de l’excitation. Il est utilisé dans les lasers à colorant pour diverses applications, notamment le diagnostic et les traitements médicaux, la spectroscopie et la photochimie .
In Vivo
7-Amino-4-(trifluoromethyl)coumarin has been used in a variety of in vivo studies. For example, it has been used to study the pharmacokinetics of drugs in animals, to investigate the effects of drugs on the central nervous system, and to study the effects of drugs on tumor growth.
In Vitro
7-Amino-4-(trifluoromethyl)coumarin has also been used in a variety of in vitro studies. For example, it has been used to study the effects of drugs on cell proliferation, to study the effects of drugs on the immune system, and to study the effects of drugs on the nervous system.
Mécanisme D'action
Target of Action
The primary target of 7-Amino-4-(trifluoromethyl)coumarin, also known as Coumarin 151, are proteinases . Proteinases are enzymes that break down proteins into their constituent amino acids, playing a crucial role in many biological processes.
Mode of Action
Coumarin 151 interacts with its target proteinases by serving as a fluorescent marker . It is used in the synthesis of substrates for the fluorometric assay of proteolytic enzymes . The compound’s excitation and emission wavelengths are 400 and 490 nm, respectively .
Biochemical Pathways
The biochemical pathways affected by Coumarin 151 involve the proteolytic enzymes . These enzymes are responsible for the breakdown of proteins in biological systems. The compound serves as a substrate for these enzymes, allowing for their detection and analysis .
Pharmacokinetics
It is known to be soluble in dmso to 100 mm , which suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
The primary result of Coumarin 151’s action is the detection of proteinase activity . When proteinases cleave the compound, it produces a fluorescent signal that can be detected . This allows researchers to monitor the activity of these enzymes in biological samples.
Action Environment
The action of Coumarin 151 is influenced by environmental factors such as pH and temperature. The compound exhibits fluorescence at neutral pH , and its storage temperature is room temperature . These factors can influence the compound’s action, efficacy, and stability.
Activité Biologique
7-Amino-4-(trifluoromethyl)coumarin has been shown to have a variety of biological activities. For example, it has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities.
Biochemical and Physiological Effects
7-Amino-4-(trifluoromethyl)coumarin has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to modulate the activity of enzymes, to regulate gene expression, and to affect the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
7-Amino-4-(trifluoromethyl)coumarin has a wide range of advantages and limitations for lab experiments. One of the main advantages of 7-Amino-4-(trifluoromethyl)coumarin is its high fluorescence, which makes it ideal for fluorescent imaging experiments. In addition, 7-Amino-4-(trifluoromethyl)coumarin is a stable molecule and has low toxicity, which makes it safe to use in experiments. However, 7-Amino-4-(trifluoromethyl)coumarin is a synthetic molecule and is not found in nature, which can limit its applicability in certain experiments.
Orientations Futures
There are a number of future directions for 7-Amino-4-(trifluoromethyl)coumarin research. These include further investigation of the mechanism of action of 7-Amino-4-(trifluoromethyl)coumarin, development of new applications for 7-Amino-4-(trifluoromethyl)coumarin in in vivo and in vitro studies, exploration of the biological activity of 7-Amino-4-(trifluoromethyl)coumarin, and development of new methods for synthesizing 7-Amino-4-(trifluoromethyl)coumarin. Additionally, further research could be done to explore the pharmacodynamic effects of 7-Amino-4-(trifluoromethyl)coumarin, as well as to identify new advantages and limitations for lab experiments. Finally, further research could be done to explore the potential therapeutic applications of 7-Amino-4-(trifluoromethyl)coumarin.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
7-Amino-4-(trifluoromethyl)coumarin is used in the synthesis of substrates for the fluorometric assay of proteolytic enzymes in biological fluids . The compound interacts with these enzymes, leading to the cleavage of the substrate and the release of the fluorescent 7-Amino-4-(trifluoromethyl)coumarin .
Cellular Effects
The cellular effects of 7-Amino-4-(trifluoromethyl)coumarin are primarily related to its role as a fluorescent marker. The compound itself does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its fluorescence allows for the detection and monitoring of enzymatic activity within cells .
Molecular Mechanism
The molecular mechanism of 7-Amino-4-(trifluoromethyl)coumarin involves its interaction with proteolytic enzymes. When these enzymes cleave the substrate, 7-Amino-4-(trifluoromethyl)coumarin is released, producing fluorescence. This fluorescence can then be detected and measured, providing a readout of the enzymatic activity .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in DMSO to 100 mM . Long-term effects on cellular function have not been reported.
Propriétés
IUPAC Name |
7-amino-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8/h1-4H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNOVHJXQSHGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068862 | |
| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 7-Amino-4-trifluoromethylcoumarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13304 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
53518-15-3 | |
| Record name | 7-Amino-4-(trifluoromethyl)coumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53518-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-4-trifluoromethylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053518153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 151 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-4-(trifluoromethyl)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Amino-4-(trifluoromethyl)coumarin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5QQ8K4F5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





